1-(4-methylfuran-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylfuran-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClNO. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
The synthesis of 1-(4-methylfuran-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylfuran, which undergoes a series of reactions to introduce the methanamine group.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-methylfuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-methylfuran-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-methylfuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
1-(4-methylfuran-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
Furan Derivatives: Compounds like 2-furoic acid and furfurylamine share the furan ring structure but differ in their functional groups and properties.
Methanamine Derivatives: Compounds like benzylamine and phenethylamine have similar amine groups but different aromatic rings.
The uniqueness of this compound lies in its specific combination of the furan ring and methanamine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2758004-01-0 |
---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.